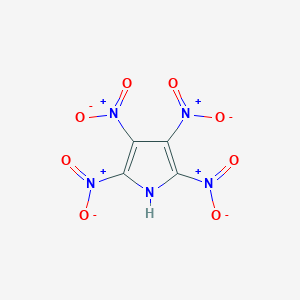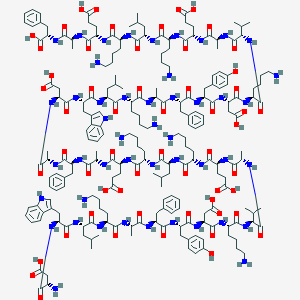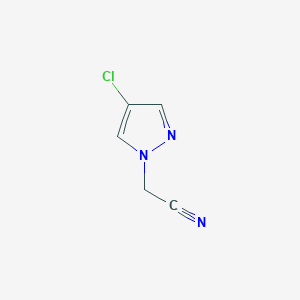
1-Benzyl-4-morpholinopiperidine-4-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Tetrahydroisoquinolines
The compound plays a crucial role in the facile synthesis of novel tetrahydroisoquinolines, a process that involves the creation of a new benzene ring through a domino sequence of reactions including Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions. This method highlights its utility in constructing complex organic structures with potential applications in medicinal chemistry and material science (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).
Development of Morphlinotetrahydrothienoisoquinolines
It serves as a starting material for the synthesis of morphlinotetrahydrothieno[2,3-c]isoquinolines, indicating its importance in the preparation of these heterocyclic compounds. These derivatives are then used to synthesize various pyrimidothienotetrahydroisoquinolines, demonstrating its versatility in facilitating the creation of novel chemical entities with potential pharmacological activities (El-Dean, Radwan, & Zaki, 2008).
Anti-proliferative Properties and DNA Binding
This compound is related to the synthesis and study of derivatives with significant anti-proliferative properties against cancer cell lines, showcasing its relevance in cancer research. Specifically, research on benzochromene derivatives indicates the potential of related compounds in inducing apoptosis in colorectal cancer cells, underscoring the importance of this chemical scaffold in the development of new therapeutic agents (Hanifeh Ahagh et al., 2019).
Heterocyclic System Synthesis
The compound is foundational in synthesizing new heterocyclic systems, including those with pyrimido and thieno naphthyridine derivatives. These systems have been developed through methods involving nucleophilic substitution and cyclization reactions, indicating the chemical's utility in constructing complex molecular architectures for potential application in drug discovery and development (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Propiedades
IUPAC Name |
1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYIMKYHGUDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627975 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13801-04-2 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)
![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)




![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)




